molecular formula C8H20N2Si B1144950 1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- CAS No. 18246-33-8

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl-

Cat. No.: B1144950
CAS No.: 18246-33-8
M. Wt: 172.34
InChI Key:
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Description

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is a compound that belongs to the class of azasilacyclopentanes. These compounds are characterized by the presence of a silicon-nitrogen (Si-N) bond within a five-membered ring structure. The unique properties of azasilacyclopentanes make them valuable in various applications, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- can be synthesized through the intramolecular condensation of 3-aminopropylalkoxysilanes. This reaction typically involves heating the starting materials for an extended period, which can be accelerated by the addition of hexamethyldisilazane (HMDS) . The product is a cyclic N-aminosilane that is highly reactive and tends to undergo ring-opening polymerization .

Industrial Production Methods

In industrial settings, the synthesis of 1-aza-2-silacyclopentanes often involves the use of 3-aminopropyltriethoxysilane as a precursor. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may also involve the use of catalysts and specific reaction conditions to control the formation of the desired cyclic structure .

Chemical Reactions Analysis

Scientific Research Applications

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- involves the formation and reactivity of the Si-N bond. The compound’s reactivity is influenced by the steric and electronic properties of the silicon and nitrogen atoms. The Si-N bond can undergo various reactions, including insertion and substitution, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is unique due to its specific substituents, which influence its reactivity and applications. The presence of the trimethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(2,2,4-trimethylazasilolidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2Si/c1-8-6-10(5-4-9)11(2,3)7-8/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPCETSHFUXWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN([Si](C1)(C)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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